![molecular formula C11H13NO4 B6592908 N-Benzoyl-L-threonine CAS No. 27696-01-1](/img/structure/B6592908.png)
N-Benzoyl-L-threonine
Overview
Description
N-Benzoyl-L-threonine (NBT) is a chiral building block that has gained significant attention in recent years due to its potential applications in the synthesis of biologically active compounds. NBT is a white crystalline solid that is soluble in water, ethanol, and methanol. It is a threonine derivative in which the hydroxyl group of the amino acid has been replaced by a benzoyl group.
Scientific Research Applications
1. Role in Fungal Metabolites
N-Benzoyl-L-threonine is found in metabolites isolated from the fungus Curvularia inaequalis. These metabolites, which include threonine-containing compounds, have been studied for their structural properties but exhibited no cytotoxic activity against certain cell lines (Zhang et al., 2020).
2. Use in Asymmetric Synthesis
It has been utilized in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates for asymmetric synthesis. This process is significant for preparing compounds with high enantioenrichment, which is crucial in the pharmaceutical industry (Park et al., 2014).
3. Involvement in Transfer RNA (tRNA)
N-Benzoyl-L-threonine derivatives are found in tRNA species in Escherichia coli. These derivatives are involved in the molecular recognition of protein for DNA or RNA, contributing to the functionality of these critical biomolecules (Powers & Peterkofsky, 1972).
4. Application in Metabolic Engineering
It's significant in the metabolic engineering of microbes for L-threonine production. Enhancing the production of L-threonine, an essential amino acid, is vital for applications in food and pharmaceutical industries (Dong et al., 2011).
5. Aggregation Behavior in Aqueous Solutions
Research on amino acid-derived surfactants, including sodium N-Benzoyl-L-threonine, focuses on their aggregation behavior in water. Understanding this behavior is essential for applications in drug delivery systems and biosensors (Mohanty & Dey, 2007).
6. Nonlinear Optical Material Studies
N-Benzoyl glycine doped L-Threonine has been studied for its applications in nonlinear optical materials, which are crucial for optical communication and laser technology (Deepa & Anbuchezhiyan, 2021).
Mechanism of Action
Target of Action
N-Benzoyl-L-threonine is a biochemical compound used in proteomics research
Mode of Action
It’s known that the compound is used in peptide synthesis , suggesting it may interact with peptide chains or influence peptide bond formation.
Result of Action
Given its use in peptide synthesis , it may influence the formation of peptide bonds, which could have downstream effects on protein structure and function.
properties
IUPAC Name |
(2S,3R)-2-benzamido-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16)/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQIWWTVXOPYQR-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316104 | |
Record name | N-Benzoylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-threonine | |
CAS RN |
7469-23-0 | |
Record name | N-Benzoylthreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7469-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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